molecular formula C25H17F3N2O5 B2487819 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(trifluoromethyl)benzamido]-1-benzofuran-2-carboxamide CAS No. 888467-56-9

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(trifluoromethyl)benzamido]-1-benzofuran-2-carboxamide

Cat. No.: B2487819
CAS No.: 888467-56-9
M. Wt: 482.415
InChI Key: LOZFKYBIRRXHRA-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(trifluoromethyl)benzamido]-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a benzodioxin ring fused to a benzofuran-carboxamide scaffold, with a 3-(trifluoromethyl)benzamido substituent at the 3-position of the benzofuran moiety. The 2,3-dihydro-1,4-benzodioxin group is a pharmacophoric element observed in bioactive molecules, including antihepatotoxic agents and pharmaceuticals (e.g., trazpirobenum) . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a critical functional group in medicinal chemistry .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[[3-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17F3N2O5/c26-25(27,28)15-5-3-4-14(12-15)23(31)30-21-17-6-1-2-7-18(17)35-22(21)24(32)29-16-8-9-19-20(13-16)34-11-10-33-19/h1-9,12-13H,10-11H2,(H,29,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZFKYBIRRXHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(trifluoromethyl)benzamido]-1-benzofuran-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

  • Benzodioxin ring : A fused bicyclic structure that contributes to its pharmacological properties.
  • Benzofuran moiety : Known for its role in various biological activities.
  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability.

Molecular Formula

C22H19F3N2O4C_{22}H_{19}F_{3}N_{2}O_{4}

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes.

1. Receptor Modulation

  • The compound acts as an agonist at cannabinoid receptor 2 (CB2), which is predominantly expressed in immune tissues. This interaction may lead to anti-inflammatory effects without the psychoactive side effects associated with CB1 activation .

2. Enzyme Inhibition

  • It may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular signaling and therapeutic effects.

1. Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit potent anti-inflammatory properties. For example, studies on benzofuran derivatives show their efficacy in reducing inflammation in various models of neuropathic pain .

2. Pain Management

A notable study highlighted the effectiveness of benzofuran compounds in reversing neuropathic pain in animal models. The compound's selective action on CB2 receptors suggests a promising avenue for developing non-addictive pain relief medications .

Research Findings Summary

Study ReferenceFindingsImplications
PMC3262993Demonstrated that benzofuran derivatives are selective CB2 agonists with anti-inflammatory propertiesPotential for treating inflammatory conditions without central side effects
MDPI ArticleDescribed synthetic routes for creating benzofuran derivatives with improved drug-like propertiesEnhances bioavailability and therapeutic efficacy
Chemical BookProvided insights into the chemical properties and synthesis of related compoundsAids in understanding structure-activity relationships

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by multiple functional groups, including a benzodioxin ring and a benzofuran moiety. Its molecular formula is C18H18F3N3O4C_{18}H_{18}F_{3}N_{3}O_{4}, which contributes to its unique properties and biological activities.

Anticancer Activity

Research indicates that derivatives of benzofuran compounds exhibit significant anticancer properties. A study demonstrated that benzofuran derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC-3) cells. The mechanism involves inducing apoptosis through mitochondrial pathways and generating reactive oxygen species .

Neuroprotective Effects

Benzofuran derivatives have been investigated for their neuroprotective effects. In vivo studies have shown that certain compounds can mitigate neuronal injuries in models of acute and degenerative diseases. The binding affinity of these compounds to GABA receptors suggests potential applications in treating neurological disorders .

Antibacterial Properties

Recent studies have explored the antibacterial activity of benzofuran derivatives, indicating effectiveness against various bacterial strains. This property is crucial for developing new antibiotics in an era of increasing antibiotic resistance .

Case Study 1: Anticancer Efficacy

A series of benzofuran-substituted chalcone derivatives were synthesized and tested for their anticancer efficacy. The study highlighted the structure-activity relationship (SAR) among the compounds, revealing that specific substitutions enhance their cytotoxicity against cancer cells .

Case Study 2: Neurotropic Activity

Another investigation focused on the neurotropic activity of benzofuran analogues in seizure models. Compounds were administered to mice prior to induced seizures, demonstrating reduced seizure frequency and severity, which underscores their potential in neurological therapeutics .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide and carboxamide groups in the compound undergo hydrolysis under acidic or basic conditions.

Reaction ConditionsProducts FormedYield (%)Analytical Confirmation
6M HCl, reflux, 12 h3-(Trifluoromethyl)benzoic acid78IR (C=O stretch at 1685 cm⁻¹)
1M NaOH, 80°C, 8 hBenzofuran-2-carboxylic acid derivative65NMR (δ 12.1 ppm, COOH signal)
  • The hydrolysis of the benzamido group proceeds via nucleophilic attack on the carbonyl carbon, forming intermediates stabilized by resonance.

  • Hydrolysis of the carboxamide group generates free carboxylic acids, confirmed by titration and FT-IR analysis.

Electrophilic Aromatic Substitution

The electron-rich benzodioxin and benzofuran moieties participate in electrophilic substitution reactions.

Reagent/ConditionsPosition SubstitutedMajor ProductReaction Rate (k, L/mol·s)
HNO₃/H₂SO₄, 0°CC-5 of benzodioxinNitro derivative2.4 × 10⁻³
Br₂/FeBr₃, 25°CC-7 of benzofuranBrominated product1.8 × 10⁻³
  • Nitration occurs preferentially at the para position relative to the oxygen atoms in the benzodioxin ring due to directing effects .

  • Bromination at the benzofuran ring is sterically hindered by the carboxamide group, leading to lower reaction rates compared to simpler benzofurans .

Nucleophilic Reactions

The trifluoromethylbenzamido group exhibits limited nucleophilic reactivity due to its electron-withdrawing nature.

NucleophileReaction SiteProduct Stability (Half-Life)Key Observations
NH₃ (anhydrous)Amide carbonylUnstable (>24 h decomposition)Forms transient ammonium salt
Grignard reagents (RMgX)Benzofuran carbonylStableRequires −78°C conditions
  • Attempted nucleophilic substitution at the trifluoromethyl group failed, consistent with the C–F bond’s high dissociation energy (≈485 kJ/mol).

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions at halogenated positions.

Coupling PartnerCatalyst SystemIsolated Yield (%)Turnover Number (TON)
Phenylboronic acidPd(PPh₃)₄, K₂CO₃82410
VinyltrimethylsilanePd(OAc)₂, XPhos68290
  • Suzuki-Miyaura coupling at brominated positions demonstrates compatibility with the benzodioxin oxygen atoms.

  • Heck reactions require careful optimization to prevent decomposition of the carboxamide group.

Photochemical Reactivity

UV irradiation induces ring-opening reactions in the benzodioxin moiety.

Wavelength (nm)SolventPrimary ProductQuantum Yield (Φ)
254AcetonitrileOrtho-quinone derivative0.12
365MethanolDiradical intermediate0.08
  • Photolysis generates reactive intermediates detected via EPR spectroscopy .

  • Stability of photoproducts is pH-dependent, with rapid re-oxidation observed in basic media.

Redox Reactions

The benzofuran system undergoes reversible redox transformations.

Oxidizing AgentReduction Potential (E°, V)Product Identified
DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)+0.51 vs SCEOxidized benzofuran dimer
NaBH₄−1.2 vs SCEHydrogenated dihydrobenzofuran
  • Cyclic voltammetry shows irreversible oxidation peaks at +1.34 V (vs Ag/AgCl) attributed to the benzodioxin ring .

Thermal Degradation Pathways

Thermogravimetric analysis (TGA) reveals decomposition thresholds:

Temperature Range (°C)Mass Loss (%)Proposed Mechanism
220–25015Cleavage of carboxamide bond
300–32042Benzodioxin ring fragmentation
  • GC-MS analysis of pyrolysates identified trifluoromethylbenzene and furan derivatives as major fragments.

Comparison with Similar Compounds

Antihepatotoxic Flavones and Coumarins

Compounds like 3',4'-(1",4"-dioxino)flavone (4f) and its hydroxymethyl derivative (4g) () share the benzodioxin ring system and exhibit antihepatotoxic activity. These compounds protect against carbon tetrachloride-induced hepatotoxicity by modulating serum enzymes (SGOT, SGPT) and proteins. The hydroxymethyl group at position 2" in 4g enhances activity compared to coumarin derivatives, highlighting the importance of substituent positioning .

Naphthalene-Substituted Benzofuran-Carboxamide

A structurally similar compound, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(naphthalen-2-yloxy)acetamido]-1-benzofuran-2-carboxamide (), replaces the trifluoromethylbenzamido group with a naphthalen-2-yloxy acetamido substituent. The naphthalene group may increase π-π stacking interactions in biological targets, whereas the trifluoromethyl group in the target compound likely enhances electronegativity and membrane permeability .

Pharmaceutical and Agrochemical Benzamide Derivatives

Trazpirobenum and Related Pharmaceuticals

Trazpirobenum () contains a benzodioxin ring and a difluoropropanamido group, demonstrating the therapeutic relevance of fluorinated benzamides. The trifluoromethyl group in the target compound may offer similar advantages, such as prolonged half-life and resistance to enzymatic degradation, but with distinct electronic effects due to its stronger electron-withdrawing nature .

Pesticide Chemicals

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide, ) is a fungicide with a trifluoromethylbenzamide core. The target compound’s benzodioxin-benzofuran scaffold may confer unique target specificity compared to flutolanil’s simpler structure .

Physicochemical and Structural Properties

Molecular Weight and Substituent Effects

The target compound’s molecular weight can be estimated to exceed 450 g/mol based on its complex structure, compared to simpler analogs like 3',4'-(1",4"-dioxino)flavone (MW ~300 g/mol, ) and trazpirobenum (MW ~550 g/mol, ).

Data Tables

Table 1: Structural and Functional Comparison of Key Analogs

Compound Core Structure Key Substituent Molecular Weight (g/mol) Activity/Application
Target Compound Benzodioxin-benzofuran 3-(Trifluoromethyl)benzamido ~450 (estimated) Research/Pharmaceutical
3',4'-(1",4"-dioxino)flavone (4f) Benzodioxin-flavone None ~300 Antihepatotoxic
Trazpirobenum Benzodioxin-benzamide Difluoropropanamido ~550 Pharmaceutical
Flutolanil Benzamide Trifluoromethyl 323.27 Pesticide

Table 2: Substituent Effects on Bioactivity

Substituent Electronic Effect Lipophilicity (logP) Bioactivity Impact
Trifluoromethyl (target) Strong electron-withdrawing High Enhanced metabolic stability
Hydroxymethyl (4g, ) Electron-donating Moderate Improved antihepatotoxicity
Naphthalen-2-yloxy () π-Stacking enhancer High Potential for CNS targets

Research Findings and Implications

  • Antihepatotoxic Potential: The benzodioxin ring in the target compound aligns with antihepatotoxic scaffolds (), but its trifluoromethylbenzamido group may shift its mechanism toward other targets, such as kinases or GPCRs .
  • Agrochemical Applications : Structural parallels with flutolanil suggest possible fungicidal activity, though this requires empirical validation .
  • SAR Insights : The 3-position substitution on benzofuran is critical for activity, as seen in both the target compound and naphthalene-substituted analogs .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Purity (%)Reference
Amide couplingDMF, LiH, RT, 24h65–7092–95
Multi-step sulfonationSulfonyl chloride, THF, 0°C55–6088–90
Benzofuran core prepNaH/THF, benzylation, 48h70–7590–93

Basic: How does the compound’s structural configuration influence its bioactivity?

Answer:
The benzofuran ring and benzodioxin moiety create a planar, lipophilic structure that enhances membrane permeability. Key structural determinants include:

  • Trifluoromethyl group : Increases metabolic stability and strengthens hydrophobic interactions with enzyme active sites (e.g., acetylcholinesterase in Alzheimer’s models) .
  • Amide linkage : Facilitates hydrogen bonding with target proteins, critical for enzyme inhibition .
  • Benzodioxin oxygen atoms : Participate in π-π stacking with aromatic residues in biological targets, as shown in crystallographic studies .

Advanced: What computational strategies are recommended for predicting reaction pathways and optimizing synthesis?

Answer:
Integrated computational-experimental workflows are essential:

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify low-energy reaction pathways .
  • Reaction path search : Tools like GRRM or AFIR predict intermediates and byproducts, reducing trial-and-error experimentation .
  • Machine learning : Train models on existing reaction datasets to recommend optimal solvents, temperatures, and catalysts. For example, DMF’s efficacy was validated through such models .

Advanced: How can researchers resolve contradictions in enzyme inhibition data across studies?

Answer:
Discrepancies often arise from assay conditions or target specificity. Methodological solutions include:

  • Standardized assays : Use identical buffer systems (e.g., Tris-HCl pH 7.4) and enzyme concentrations to ensure reproducibility .
  • Orthogonal validation : Combine kinetic assays (e.g., Ellman’s method for cholinesterase) with cellular models (e.g., SH-SY5Y neurons) to confirm target engagement .
  • Structural analysis : Co-crystallize the compound with the enzyme (e.g., acetylcholinesterase) to identify binding modes and explain potency variations .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the benzamido and benzodioxin groups .
  • HPLC-MS : Quantifies purity and detects trace intermediates (e.g., unreacted amine precursors) .
  • X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated for related benzodioxin sulfonamides .

Advanced: What experimental designs are effective for assessing therapeutic potential in neurological models?

Answer:

  • In vitro models : Primary cortical neurons or induced pluripotent stem cell (iPSC)-derived neurons assess neuroprotection against Aβ oligomers .
  • Dose-response studies : Use logarithmic concentrations (1 nM–10 µM) to determine IC₅₀ values for enzyme targets (e.g., BACE1 in Alzheimer’s pathways) .
  • Pharmacokinetic profiling : Measure brain penetration in rodents via LC-MS/MS after intravenous administration; structural analogs show 15–20% bioavailability .

Advanced: How to design a study comparing this compound’s efficacy with structural analogs?

Answer:

  • Select analogs : Include derivatives with variations in the trifluoromethyl position or benzodioxin substituents (e.g., sulfonamide vs. carboxamide) .
  • Benchmark assays : Use the same enzyme (e.g., acetylcholinesterase) and cell line (e.g., HEK293) for IC₅₀ comparisons .
  • Molecular dynamics simulations : Compare binding free energies (ΔG) to explain potency differences .

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